1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
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Overview
Description
1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl group, a methoxyphenyl group, and a pyridazinone moiety, making it a complex and interesting molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:
Formation of the pyridazinone core: This can be achieved by reacting appropriate hydrazine derivatives with diketones under controlled conditions.
Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Introduction of the cyclohexyl group: This can be done through nucleophilic substitution reactions.
Final assembly: The final step involves coupling the intermediate products to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-3-(4-methoxyphenyl)urea
- 1-cyclohexyl-3-(2-(4-methoxyphenyl)ethyl)urea
Uniqueness
1-cyclohexyl-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its combination of functional groups and structural complexity. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-27-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-13-21-20(26)22-16-5-3-2-4-6-16/h7-12,16H,2-6,13-14H2,1H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFUFUOUXGRUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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